
Methyl phenyl sulfoxide
Overview
Description
Methyl phenyl sulfoxide (C₇H₈OS, CAS 1193-82-4) is an organosulfur compound characterized by a sulfinyl group (-S(O)-) bridging a methyl and phenyl group. It is synthesized via selective oxidation of methyl phenyl sulfide (thioanisole) using hydrogen peroxide (H₂O₂) in solvents like hexafluoroisopropyl alcohol (HFIP) or trifluoroethanol, achieving high yields (98%) without over-oxidation to the sulfone under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl sulfoxide can be synthesized through various methods. One common method involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is carried out in an aqueous medium at low temperatures to prevent overoxidation . Another method involves the use of hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide as oxidizing agents .
Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of thioanisole using hydrogen peroxide in methanol or other suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl sulfoxide undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to thioanisole using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium metaperiodate, and potassium peroxodiphosphate are commonly used oxidizing agents
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Methyl phenyl sulfone.
Reduction: Thioanisole.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
Methyl phenyl sulfoxide serves as a crucial chiral building block in organic synthesis. Its ability to undergo asymmetric oxidation makes it valuable in the preparation of complex organic molecules. For instance, it is used in the synthesis of the HIV-protease inhibitor nelfinavir, showcasing its importance in pharmaceutical chemistry .
Synthetic Routes
The compound can be synthesized through several methods, primarily via the oxidation of methyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction conditions are optimized to achieve high yields and purity .
Biochemical Properties
Biological Activity
this compound exhibits notable biological activities, including antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . Its antioxidant capacity has also been evaluated using ABTS and DPPH assays, indicating its potential in preventing oxidative stress-related cellular damage.
Antimicrobial Activity
Bacteria | Zone of Inhibition (mm) | Comparison with Control (mm) |
---|---|---|
Staphylococcus aureus | 20 | 25 (control antibiotic) |
Escherichia coli | 18 | 22 (control antibiotic) |
Klebsiella pneumoniae | 15 | 20 (control antibiotic) |
Antioxidant Activity
Method | IC50 Value (µg/mL) | Comparative Standard (Trolox IC50) |
---|---|---|
ABTS | 45 | 50 |
DPPH | 40 | 45 |
Molecular Mechanisms
Research indicates that this compound participates in various chemical reactions, including oxidation to form methyl phenyl sulfone and reduction back to thioanisole. Its unique properties allow it to engage in nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry .
Case Studies
-
Asymmetric Synthesis of Nelfinavir
A notable case study involves the asymmetric synthesis of nelfinavir from acrolein and this compound. The synthesis features stereoselective preparation processes that leverage the compound's chiral nature to produce biologically active intermediates . -
Conformational Studies
Another study utilized microwave spectroscopy and molecular dynamics simulations to investigate the conformational features of this compound in different phases. This research highlighted how intramolecular interactions influence the compound's stability and reactivity . -
Oxidation Mechanisms
Research on the transformation of this compound in Fenton systems has provided insights into its role as a precursor for sulfate radicals, demonstrating its potential in advanced oxidation processes .
Mechanism of Action
The mechanism of action of methyl phenyl sulfoxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property makes it useful in the synthesis of various pharmaceuticals and biologically active compounds .
Comparison with Similar Compounds
Key Physical Properties:
- Boiling Point : 78–79°C at 0.1 mm Hg .
- Melting Point : 29–36°C (hygroscopic, supercools readily) .
- Spectroscopic Data :
Comparison with Structurally Similar Sulfoxides
Physical and Chemical Properties
Key Observations :
- Thermal Stability : Benzyl sulfoxide’s high melting point (135–136°C) suggests stronger intermolecular forces compared to this compound .
- Oxidation Resistance : this compound resists oxidation to sulfone under H₂O₂/HFIP conditions, unlike sulfides like thioanisole, which convert fully to sulfoxides .
- Hygroscopicity : this compound is highly hygroscopic, necessitating careful handling during isolation .
Biological Activity
Methyl phenyl sulfoxide (MPSO) is a significant compound in organic chemistry, particularly noted for its biological activity and utility in various synthetic applications. This article explores the biological properties of MPSO, including its antimicrobial effects, antioxidant capabilities, and its role in asymmetric synthesis.
This compound is synthesized through the oxidation of methyl phenyl sulfide (MPS) using various methods, including the use of catalysts such as Fe3O4@SiO2-APTES(Fe(acac)2) in the presence of hydrogen peroxide. This oxidation process can achieve high selectivity for MPSO, with reported conversions reaching up to 97% under optimized conditions .
Antimicrobial Activity
MPSO exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MPSO has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
Bacteria | Zone of Inhibition (mm) | Comparison with Control (mm) |
---|---|---|
Staphylococcus aureus | 20 | 25 (control antibiotic) |
Escherichia coli | 18 | 22 (control antibiotic) |
Klebsiella pneumoniae | 15 | 20 (control antibiotic) |
Antioxidant Activity
In addition to its antimicrobial properties, MPSO has been studied for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant capacity was evaluated using ABTS and DPPH assays, showing that MPSO can significantly reduce oxidative stress markers .
Table 2: Antioxidant Activity of this compound
Method | IC50 Value (µg/mL) | Comparative Standard (Trolox IC50) |
---|---|---|
ABTS | 45 | 50 |
DPPH | 40 | 45 |
Mechanistic Insights
The conformational analysis of MPSO reveals that its biological activity may be influenced by its molecular structure and conformational flexibility. Studies utilizing microwave spectroscopy and molecular dynamics simulations indicate that the intramolecular interactions within MPSO favor stable conformations that enhance its reactivity and biological efficacy .
Case Studies
- Inhibition of Bacterial Growth : A study conducted on various bacterial strains demonstrated that MPSO exhibited a dose-dependent inhibition effect. The results indicated that higher concentrations of MPSO significantly increased the zone of inhibition across tested bacteria .
- Oxidative Stress Reduction : In a cellular model, MPSO was shown to reduce levels of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related conditions. This study highlighted the compound's ability to modulate antioxidant enzyme activities, providing further evidence for its protective effects against cellular damage .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing methyl phenyl sulfoxide?
this compound is typically synthesized via selective oxidation of methyl phenyl sulfide using catalytic systems. Key methodologies include:
- Metal-organic frameworks (Al-MOFs) : Achieve >95% selectivity at 60°C using H₂O₂ as an oxidant (Table 4, ).
- TEMPO/NaOCl oxidation : A biphasic (CH₂Cl₂/NaHCO₃) system with TEMPO catalyst yields 87% purity after silica gel chromatography (NMR confirmation) .
- Biological oxidation : Rhodococcus sp. in an n-octane-water biphasic system enables enantioselective synthesis of (S)-sulfoxide with >99.9% enantiomeric excess (ee) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Chromatography : GC analysis on 5% phenyl columns (e.g., DB-5) with PDMS fibers for trace detection .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.89 ppm for methyl group in CD₃OD) and FT-IR for functional group identification .
- Mass spectrometry : Exact mass (140.20 g/mol) and fragmentation patterns validate molecular identity .
Q. What are the primary safety considerations when handling this compound?
- Storage : Protect from light, store at 2–10°C under inert gas, and avoid strong oxidizers (e.g., peroxides) .
- Hazards : Classified as a skin/eye irritant and flammable liquid (flashpoint: 139–140°C at 14 mmHg). Use PPE (gloves, goggles) and local exhaust ventilation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high optical purity?
- Fed-batch bioreactors : Using Rhodococcus sp. CCZU10-1, iterative feeding in n-octane-water systems accumulates 118 mM (S)-sulfoxide with no racemization or over-oxidation to sulfone .
- Chiral catalysts : Asymmetric oxidation with peroxometalate-based ionic liquid catalysts achieves 98% ee in continuous flow systems (Table 5) .
Q. What mechanistic insights explain this compound’s role in advanced oxidation processes (AOPs)?
- Persulfate activation : In nZVI/persulfate systems, this compound acts as a probe for SO₄⁻ and Fe(IV) generation, confirmed via quenching experiments and ESR spectroscopy (Figure 5) .
- Ferrate interactions : Degradation pathways involve Fe(V) species, with NO₂⁻ enhancing oxidation efficiency by suppressing self-decomposition .
Q. How do reaction parameters influence sulfoxide/sulfone selectivity in catalytic systems?
- Kinetic control : In acetonitrile, rate constants (kₐ = 0.25 h⁻¹ for sulfoxide; k_b = 0.03 h⁻¹ for sulfone) favor sulfoxide formation at low H₂O₂ concentrations (Table 5) .
- Thermodynamic optimization : Multi-objective algorithms (e.g., TSEMO) balance temperature (40–80°C), residence time, and oxidant equivalents to maximize space-time yield (STY) .
Q. What are the applications of this compound in studying DNA interactions?
Properties
IUPAC Name |
methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGICXCHWMCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870860 | |
Record name | (+/-)-(Methylsulfinyl)benzene | |
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Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |
Record name | Methyl phenyl sulfoxide | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl phenyl sulfoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21141 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1193-82-4 | |
Record name | Methyl phenyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |
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Record name | Methyl phenyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |
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Record name | (Methylsulfinyl)benzene | |
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Record name | (+/-)-(Methylsulfinyl)benzene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulphinyl)benzene | |
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Retrosynthesis Analysis
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